![molecular formula C24H23N5OS B2976291 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine CAS No. 1239482-32-6](/img/structure/B2976291.png)
1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine
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Overview
Description
1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Biofilm Inhibition Activities
A study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains including E. coli, S. aureus, and S. mutans. These compounds also showed significant inhibitory activities as MRSA and VRE inhibitors, with compound 5e exhibiting exceptional biofilm inhibition activities, surpassing the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
Anticancer Activities
Kostyantyn Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent as the most effective against a range of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial and Antifungal Activities
Patel et al. (2012) synthesized a series of thiazolidinone derivatives that showed antimicrobial activity against a variety of bacteria and fungi, demonstrating the compound's potential in contributing to the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Anticonvulsant and Neurological Effects
Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives to evaluate their anticonvulsant activity. These compounds showed promising results in various neurological tests, highlighting their potential in the development of treatments for neurological disorders (Aytemir, Çalış, & Özalp, 2004).
Pharmaceutical Patent Applications
Habernickel (2001) discussed the pharmaceutical market through patents, highlighting the importance of derivatives like piperazine in the development of new therapeutics with fewer side effects, particularly in the treatment of migraines (Habernickel, 2001).
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Imidazoles
, on the other hand, are another type of heterocyclic compound that also have a broad range of chemical and biological properties. They have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
(5-phenylpyrazolidin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c30-24(21-15-20(26-27-21)18-7-3-1-4-8-18)29-13-11-28(12-14-29)16-23-25-22(17-31-23)19-9-5-2-6-10-19/h1-10,17,20-21,26-27H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLCDFQEGDZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4CC(NN4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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